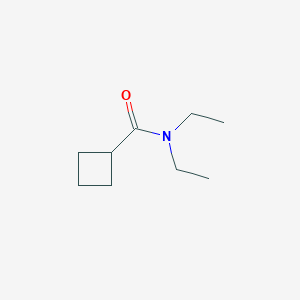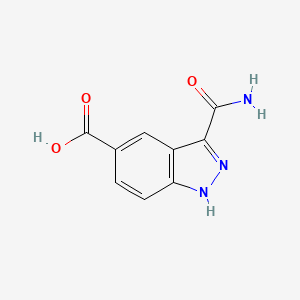
2-Sulfanylcyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylcyclohepta-2,4,6-trien-1-one, also known as tropolone, is an organic compound with the molecular formula C₇H₆O₂. It is a derivative of tropone, featuring a hydroxyl group adjacent to a ketone group on a seven-membered carbon ring with three conjugated double bonds. This compound is notable for its aromatic properties and is relatively uncommon in natural products .
Preparation Methods
The synthesis of 2-Sulfanylcyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
2-Sulfanylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the compound reacting with halogens and other nucleophiles.
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. Major products formed from these reactions include benzoic acid and other aromatic compounds .
Scientific Research Applications
2-Sulfanylcyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Sulfanylcyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and functional groups. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating these details .
Comparison with Similar Compounds
2-Sulfanylcyclohepta-2,4,6-trien-1-one can be compared to other similar compounds such as:
Tropone: Lacks the hydroxyl group and has different reactivity and properties.
Cycloheptatriene: The parent compound without the ketone and hydroxyl groups.
Tropolone derivatives: Compounds with various substitutions on the tropolone ring, exhibiting different chemical and biological properties.
These comparisons highlight the unique features of this compound, particularly its aromaticity and functional groups, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
1073-38-7 |
|---|---|
Molecular Formula |
C7H6OS |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
2-sulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6OS/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9) |
InChI Key |
DNBQDZRBEGFUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)S |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-3-(6-methyl-1H-benzo[d]imidazol-2-yl)pyrazin-2-amine](/img/structure/B8506443.png)

![Benzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506451.png)
![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester](/img/structure/B8506458.png)


![2-Vinyl-[1,4]dioxane-2-carboxylic acid methyl ester](/img/structure/B8506480.png)
![tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B8506496.png)




